molecular formula C10H13ClN2O3S B13278837 N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide CAS No. 929973-40-0

N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide

Cat. No.: B13278837
CAS No.: 929973-40-0
M. Wt: 276.74 g/mol
InChI Key: GOWUFDVJHORVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(Aminosulfonyl)phenyl]ethyl}-2-chloroacetamide (CAS 929973-40-0) is a chloroacetamide derivative featuring a sulfamoyl (aminosulfonyl) group on the phenyl ring. Its molecular formula is C₁₀H₁₂ClN₂O₃S, with a molecular weight of 290.73 g/mol. The compound’s structure combines a chloroacetyl group (Cl-CH₂-C=O) and a sulfamoyl-substituted phenethylamine moiety, making it a versatile intermediate in medicinal chemistry.

Properties

CAS No.

929973-40-0

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C10H13ClN2O3S/c1-7(13-10(14)6-11)8-2-4-9(5-3-8)17(12,15)16/h2-5,7H,6H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

GOWUFDVJHORVNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Direct Acetylation and Subsequent Functionalization

One approach involves direct acetylation of 2-phenylethylamine derivatives followed by chlorosulfonation and amination steps to introduce the aminosulfonyl group. This method proceeds as follows:

  • Acetylation of 2-phenylethylamine with acetic anhydride to protect the amino group.
  • Chlorosulfonation of the acetylated intermediate with chlorosulfonic acid to introduce the sulfonyl chloride functionality.
  • Treatment with ammonia to convert the sulfonyl chloride to the aminosulfonyl group.
  • Hydrolysis to deprotect the amino group, yielding the free amine sulfonamide.
  • Final acylation with chloroacetyl chloride or equivalent reagents to form the chloroacetamide linkage.

This route is effective but involves multiple protection and deprotection steps, which can reduce overall yield and increase complexity.

Improved Environmentally Friendly Process (Adapted from Related Sulfonamide Syntheses)

An advanced method, inspired by processes for related sulfonamide compounds, eliminates the need for separate protection and deprotection steps, improving efficiency and environmental impact. The key steps include:

  • Formation of an amide intermediate by reacting 2-phenylethylamine with a suitable carboxylic acid derivative under reflux conditions.
  • Chlorosulfonation of the amide intermediate at controlled temperatures (0°–45°C) using chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Treatment of the chlorosulfonated intermediate with ammonia to produce the aminosulfonyl derivative.
  • Subsequent acylation with chloroacetyl chloride to install the 2-chloroacetamide moiety.

This process reduces the number of synthetic steps, avoids toxic reagents like ethyl chloroformate, and enhances yield and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Notes
Acetylation Acetic anhydride Room temp to 50°C Protects amino group
Chlorosulfonation Chlorosulfonic acid 0–45°C Introduces sulfonyl chloride
Amination Ammonia (aqueous or gaseous) Room temp Converts sulfonyl chloride to sulfonamide
Hydrolysis (deprotection) Sodium hydroxide solution Room temp to 60°C Removes acetyl protecting group
Acylation Chloroacetyl chloride, base (e.g., triethylamine) 0–25°C Forms chloroacetamide linkage

Purification and Characterization

After synthesis, the compound is typically purified by crystallization from solvents such as methanol or ethanol. Purity assessment is conducted using:

  • High-performance liquid chromatography (HPLC)
  • Nuclear magnetic resonance (NMR) spectroscopy
  • Mass spectrometry (MS)
  • Elemental analysis

These techniques confirm the structure and purity, ensuring suitability for research applications.

Research Findings and Yield Analysis

The traditional multi-step synthesis involving protection/deprotection shows yields around 25–30%, primarily limited by the number of steps and intermediate purifications. The improved streamlined process can increase yields to over 50% by reducing steps and avoiding toxic reagents.

Method Number of Steps Yield (%) Environmental Impact Notes
Traditional Multi-step Route 6–8 ~27 Moderate (toxic reagents used) Includes protection/deprotection
Improved Streamlined Process 4–5 >50 Low (avoids toxic reagents) More efficient and eco-friendly

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloroacetamide moiety can act as an alkylating agent, modifying nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Chloroacetamide Derivatives
Compound Name Molecular Formula Key Substituents Bioactivity/Applications References
N-{1-[4-(Aminosulfonyl)phenyl]ethyl}-2-chloroacetamide C₁₀H₁₂ClN₂O₃S Sulfamoyl (NH₂SO₂) on phenyl Antimicrobial intermediates
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluorophenyl Intermediate for quinoline derivatives
N-(4-Bromophenyl)-2-chloroacetamide C₈H₇BrClNO 4-Bromophenyl Precursor for 1,3,4-oxadiazoles
N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide C₁₁H₁₁ClN₂OS Benzothiazole moiety Potential kinase inhibitors
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl + pyrazole Structural mimic of benzylpenicillin

Key Observations :

  • Electron-Withdrawing Groups : The sulfamoyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogens (F, Cl, Br) in analogues . This may improve solubility and receptor binding in biological systems.

Comparative Reactivity :

  • The sulfamoyl group stabilizes intermediates in cycloaddition reactions (e.g., thiazole formation) more effectively than halogens, as seen in heterocyclic syntheses .
  • Fluorophenyl analogues (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) undergo faster electrophilic substitution due to fluorine’s inductive effects .
Table 2: Bioactivity of Selected Chloroacetamides
Compound Antimicrobial Activity (MIC µg/mL) Antioxidant Activity (IC₅₀ µM) Additional Notes References
This compound Under investigation N/A Predicted sulfonamide-like bioactivity
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate N/A 28.5 (LOX inhibition) Orally active per Lipinski’s rule
Pyrazole derivatives from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide 2–16 (vs. S. aureus) N/A Broad-spectrum antimicrobial

Key Findings :

  • Antimicrobial Potential: Sulfamoyl-containing compounds (e.g., pyrazole derivatives) exhibit MIC values as low as 2 µg/mL against Staphylococcus aureus , suggesting the target compound may share this trait.
  • Antioxidant Activity: The cinnamate hybrid with an oxime group (IC₅₀ = 28.5 µM for lipoxygenase inhibition) highlights the role of NO-donor groups in redox modulation, a feature absent in the target compound .

Biological Activity

N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of chloroacetamides, which have been recognized for their diverse biological activities. The presence of the aminosulfonyl group is significant as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on a series of N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Efficacy Against Pathogens

The efficacy of this compound can be summarized in the following table:

PathogenActivity Level
Staphylococcus aureusHigh
MRSAHigh
Escherichia coliModerate
Candida albicansModerate

The structure-activity relationship analysis revealed that the position and nature of substituents on the phenyl ring significantly influence the antimicrobial activity. Compounds with halogenated substitutions showed enhanced lipophilicity, facilitating better membrane penetration .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Evaluation

A recent evaluation of similar benzimidazole derivatives indicated that compounds with structural similarities to this compound demonstrated significant growth inhibition in cancer cell lines. For instance, one derivative achieved a 95% inhibition rate in MCF-7 cells compared to 60% for cisplatin .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Interaction with Cellular Targets : The aminosulfonyl group likely plays a crucial role in binding interactions with target proteins or receptors.

Q & A

Q. What established synthetic routes are available for N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting 4-(aminosulfonyl)phenethylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Key parameters include:

  • Maintaining a temperature of 0–5°C to minimize side reactions.
  • Using triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    For scale-up, reflux conditions in tetrahydrofuran (THF) with catalytic DMAP may improve yields .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the chloroacetamide moiety (δ ~4.0 ppm for CH2_2Cl) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and acetamide groups) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C10_{10}H12_{12}ClN2_2O3_3S) with <2 ppm error .

Q. What preliminary biological activities have been reported for structurally related chloroacetamide derivatives?

Methodological Answer:

  • Antimicrobial Assays: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values ≤32 µg/mL indicate activity) .
  • Anticancer Screening: Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HepG2), noting IC50_{50} values <50 µM for lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • QSAR Modeling: Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Validate models using leave-one-out cross-validation (q2^2 >0.5) .
  • Functional Group Modifications: Introduce halogens (F, Cl) at the para-position of the phenyl ring to enhance lipophilicity and target binding .

Q. What computational strategies are effective for predicting target binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock4 with flexible side chains in the receptor (e.g., ATP-binding pockets in kinases). Set Lamarckian genetic algorithm parameters: population size = 150, evaluations = 2.5 million .
  • Binding Energy Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50_{50} values to prioritize hits .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell passage number, serum-free media).
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across labs. Discrepancies >10-fold may indicate batch impurities or assay interference .

Q. What strategies ensure analytical method validation for purity assessment?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 60:40, 1 mL/min). Validate linearity (R2^2 >0.995), LOD (<0.1%), and LOQ (<0.3%) per ICH guidelines .
  • Batch-Specific COA: Cross-reference melting point (MP ~160–165°C), elemental analysis (C, H, N ±0.4%), and residual solvent data via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.